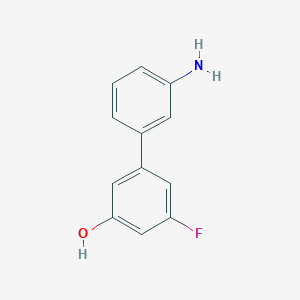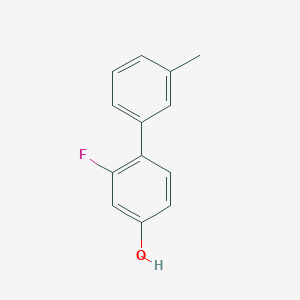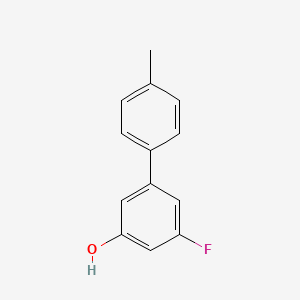
2-Fluoro-4-(2-formylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(2-formylphenyl)phenol, 95% (2F4FPP-95%) is a chemical compound which is widely used in scientific research and in the laboratory for a variety of purposes. It is an important intermediate in the synthesis of many compounds, as well as being used as a reagent for various reactions. This article will provide an overview of 2F4FPP-95%, its synthesis method, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its future directions.
科学的研究の応用
2F4FPP-95% is used in a variety of scientific research applications. It is used as a reagent for the synthesis of pharmaceuticals and other compounds, as well as for the synthesis of organometallic compounds. It is also used as a catalyst in organic reactions and as a reagent for the synthesis of organic compounds. In addition, it is used in the synthesis of fluorescent dyes, as well as in the synthesis of fluorescent proteins.
作用機序
2F4FPP-95% acts as a proton donor, which means that it can donate protons to other molecules. This is important in the synthesis of many compounds, as it allows for the formation of new bonds. In addition, it can act as a nucleophile, which means that it can react with other molecules to form new bonds. This is important in the synthesis of many compounds, as it allows for the formation of new bonds.
Biochemical and Physiological Effects
2F4FPP-95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity, which means that it can protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory activity, which means that it can reduce inflammation in the body. In addition, it has been shown to have antifungal activity, which means that it can inhibit the growth of fungi.
実験室実験の利点と制限
2F4FPP-95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively inexpensive reagent, which means that it is cost-effective to use. In addition, it is relatively stable and can be stored for long periods of time without degradation. One of the main limitations is that it is a relatively toxic compound, which means that it should be handled with caution.
将来の方向性
There are a number of potential future directions for 2F4FPP-95% research. One of the most promising areas of research is in the development of new synthesis methods. This could lead to the development of more efficient and cost-effective methods for synthesizing 2F4FPP-95%. In addition, further research into the biochemical and physiological effects of 2F4FPP-95% could lead to the development of new therapeutic applications. Finally, research into the mechanism of action of 2F4FPP-95% could lead to the development of new compounds with similar properties.
合成法
2F4FPP-95% is synthesized by a two-step process. The first step involves the reaction of 2-fluorobenzoic acid with 2-formylphenol in the presence of anhydrous sodium acetate and acetic acid. The second step involves the reaction of the product of the first step with hydrochloric acid. The reaction conditions are carefully controlled to ensure that the desired product is formed. The resulting product is then purified by recrystallization and the purity is determined by HPLC.
特性
IUPAC Name |
2-(3-fluoro-4-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-7-9(5-6-13(12)16)11-4-2-1-3-10(11)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONYYWSTSGNZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684109 |
Source


|
| Record name | 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-07-1 |
Source


|
| Record name | 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














